molecular formula C15H18ClNO B2732598 {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 1048674-37-8

{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2732598
CAS No.: 1048674-37-8
M. Wt: 263.77
InChI Key: VFURLDBBUNUAKQ-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group such as a halide.

    Attachment of the Methylamine Group: The methylamine group can be introduced via reductive amination, where the benzyloxyphenyl compound is reacted with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride can be used as an intermediate for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound may be explored for its potential biological activities, including its role as a ligand in receptor binding studies or as a building block for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of pharmaceutical agents, particularly those targeting neurological pathways due to its structural similarity to known bioactive amines.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the benzyloxy group, making it less hydrophobic.

    Phenethylamine: Lacks the benzyloxy group and has a different substitution pattern on the phenyl ring.

    Benzylmethylamine: Similar structure but without the benzyloxy group.

Uniqueness

{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both the benzyloxy and methylamine groups, which confer distinct chemical and biological properties. The benzyloxy group enhances hydrophobic interactions, while the methylamine group provides opportunities for hydrogen bonding and ionic interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-methyl-1-(2-phenylmethoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13;/h2-10,16H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFURLDBBUNUAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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